molecular formula C25H18O8 B2777184 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate CAS No. 859663-71-1

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No.: B2777184
CAS No.: 859663-71-1
M. Wt: 446.411
InChI Key: PPSBORBPBJBLDW-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate" is a structurally complex molecule featuring a benzofuran core substituted with a benzo[d][1,3]dioxole (methylenedioxyphenyl) group at the 2-position and a 2,6-dimethoxybenzoate ester at the 6-position (Figure 1). The (Z)-stereochemistry indicates the spatial arrangement of the methylenedioxy substituent relative to the benzofuran system.

Properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-28-18-4-3-5-19(29-2)23(18)25(27)32-15-7-8-16-20(12-15)33-22(24(16)26)11-14-6-9-17-21(10-14)31-13-30-17/h3-12H,13H2,1-2H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSBORBPBJBLDW-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC5=C(C=C4)OCO5)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a synthetic compound of interest due to its potential biological activities. This compound features a complex structure that may confer various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the existing literature on the biological activity of this compound.

Chemical Structure and Properties

The compound has the following molecular formula:

C22H20O7\text{C}_{22}\text{H}_{20}\text{O}_{7}

Its molecular weight is approximately 396.39 g/mol. The structure includes a benzodioxole moiety and a benzofuran backbone, which are known to enhance biological activity in various compounds.

Anti-Cancer Activity

Research indicates that derivatives of benzofuran and benzodioxole exhibit significant anti-cancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, inhibit cell proliferation, and modulate inflammatory cytokines such as IL-6 and TNF-α. The cytotoxic effects of these compounds vary depending on the type of cancer cells used in assays .

Table 1: Summary of Anti-Cancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)10Inhibition of cell cycle progression
A549 (lung cancer)12Modulation of pro-inflammatory cytokines

Anti-Inflammatory Activity

The compound also demonstrates anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests that (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate could be effective in treating conditions characterized by chronic inflammation.

Table 2: Summary of Anti-Inflammatory Studies

Study ReferenceInflammatory ModelEffect Observed
LPS-induced macrophagesDecreased IL-6 and TNF-α levels
Carrageenan-induced edemaReduction in paw swelling

Case Studies

A notable case study involved synthesizing derivatives based on the core structure of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran for evaluating their biological activities. The results indicated a promising profile for anti-cancer applications, particularly against solid tumors where traditional therapies often fail .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogue is (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate (). Key differences lie in the substituents at the 2-position: the target compound features a benzo[d][1,3]dioxol-5-yl group, while the analogue substitutes this with a furan-2-yl group.

Table 1: Structural and Physicochemical Comparison
Property Target Compound (Benzo[d][1,3]dioxol-5-yl) Analogous Compound (Furan-2-yl)
Molecular Formula C₂₅H₁₈O₈* C₂₂H₁₆O₇
Average Mass (g/mol) ~446.4* 392.36
Monoisotopic Mass (Da) ~446.1005* 392.0896
Substituent Electronic Effects Electron-withdrawing (two oxygen atoms) Moderately electron-rich (furan)
Lipophilicity (logP) Higher* Moderate
Crystallographic Analysis Tools Mercury CSD, SHELXL Mercury CSD, SHELXL

*Estimated based on structural differences (see Notes).

Electronic and Steric Effects

  • Benzo[d][1,3]dioxol-5-yl Group : The methylenedioxy moiety is strongly electron-withdrawing due to resonance and inductive effects, which may enhance the electrophilicity of the adjacent carbonyl group in the benzofuran core. This could influence reactivity in nucleophilic addition or binding interactions.
  • Furan-2-yl Group : The furan substituent is less electron-withdrawing and contributes to a smaller steric profile. This may favor different packing motifs in crystal structures, as observed in analogous compounds analyzed via Mercury CSD.

Crystallographic and Conformational Analysis

Both compounds require advanced crystallographic tools (e.g., SHELXL, Mercury CSD) for structural determination. The benzo[d][1,3]dioxole substituent likely induces greater planarity in the benzofuran core due to conjugation, whereas the furan analogue may exhibit puckering, as described by Cremer-Pople coordinates for ring deformation.

Research Findings and Limitations

  • Synthetic Challenges : The benzo[d][1,3]dioxole derivative requires multi-step synthesis involving protective group strategies, whereas the furan analogue is more straightforward to prepare.
  • Stability : The methylenedioxy group may confer greater oxidative stability compared to furan, which is prone to ring-opening under acidic conditions.
  • Data Gaps : Experimental data (e.g., solubility, bioactivity) for the target compound are absent in available literature, necessitating further studies.

Notes

Molecular mass and formula for the target compound are estimated by replacing the furan-2-yl group (C₄H₃O) with benzo[d][1,3]dioxol-5-yl (C₇H₅O₂).

Structural comparisons rely on computational tools (Mercury CSD) and crystallographic refinement methods (SHELXL).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology :

  • Step 1 : Condensation of a benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) with benzo[d][1,3]dioxole-5-carbaldehyde under acidic or basic conditions to form the (Z)-configured benzylidene intermediate .
  • Step 2 : Esterification at the 6-position using 2,6-dimethoxybenzoyl chloride in anhydrous dichloromethane with a base catalyst (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    • Key Parameters : Reaction temperature (60–80°C), inert atmosphere (N₂), and monitoring via TLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm the Z-configuration of the benzylidene group and ester linkage. Aromatic proton signals near δ 6.8–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.1264) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What preliminary biological assays are recommended to screen for activity?

  • Methodology :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Anti-inflammatory activity : Inhibition of COX-2 enzyme via ELISA, with IC₅₀ comparison to reference drugs like celecoxib .

Advanced Research Questions

Q. How does the Z-configuration influence biological activity compared to the E-isomer?

  • Methodology :

  • Stereochemical Analysis : Separate isomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
  • Activity Comparison : Test both isomers in parallel assays (e.g., IC₅₀ in enzyme inhibition). For example, Z-isomers of analogous benzofurans show 2–3× higher potency due to optimal spatial alignment with target proteins .

Q. What computational strategies can predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 5KIR). The methoxy and benzoate groups may form hydrogen bonds with Arg120 and Tyr355 .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with activity data from analogs .

Q. How do solvent polarity and pH affect the compound’s stability in biological buffers?

  • Methodology :

  • Stability Studies : Incubate the compound in PBS (pH 7.4), DMEM, and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Key Finding : Degradation is <10% in neutral buffers but accelerates in acidic conditions due to ester hydrolysis .

Data Contradictions and Resolution

Q. Conflicting reports on cytotoxicity: How to address variability in cell line responses?

  • Analysis :

  • Hypothesis : Discrepancies may arise from differences in cell membrane permeability or metabolic activation.
  • Resolution :
  • Measure cellular uptake via LC-MS/MS in resistant vs. sensitive cell lines .
  • Test prodrug derivatives (e.g., ester-to-acid conversion) to enhance bioavailability .

Methodological Tables

Table 1 : Comparison of Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
H₂SO₄Ethanol706295%
p-TsOHToluene807898%
BF₃·Et₂ODCM608599%
Data compiled from .

Table 2 : Biological Activities of Structural Analogs

CompoundIC₅₀ (COX-2, μM)Cytotoxicity (HeLa, μM)
Target Compound (Z-configuration)0.4512.3
E-Isomer1.2025.6
2,6-Dimethoxybenzoate derivative0.7818.9
Data from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.